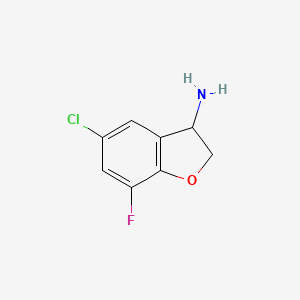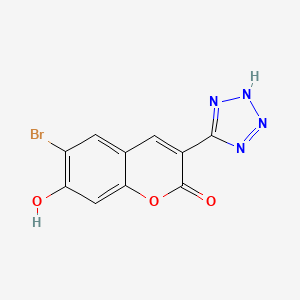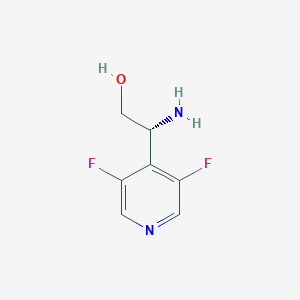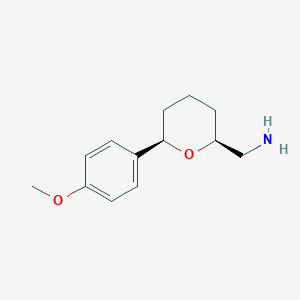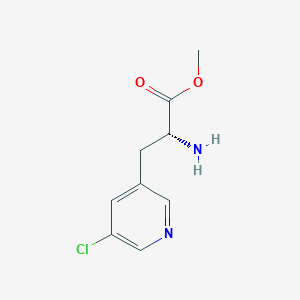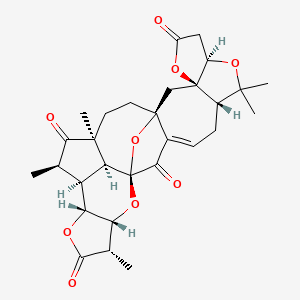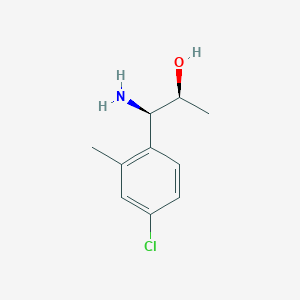![molecular formula C15H24Cl2N2O B13042653 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl](/img/structure/B13042653.png)
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[45]decane 2hcl is a complex organic compound featuring a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative through a series of reactions, including halogenation and nucleophilic substitution.
Spirocyclization: The pyridine derivative undergoes spirocyclization to form the spirocyclic core of the compound. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Final Assembly: The final step involves the introduction of the 2-oxa-8-azaspiro[4.5]decane moiety and the formation of the hydrochloride salt. This step may involve additional purification processes to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of large-scale purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine structures, such as 2-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide.
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures, such as 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.
Uniqueness
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl is unique due to its specific combination of a pyridine ring and a spirocyclic structure. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
属性
分子式 |
C15H24Cl2N2O |
|---|---|
分子量 |
319.3 g/mol |
IUPAC 名称 |
3-(2-pyridin-4-ylethyl)-2-oxa-8-azaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c1(13-3-7-16-8-4-13)2-14-11-15(12-18-14)5-9-17-10-6-15;;/h3-4,7-8,14,17H,1-2,5-6,9-12H2;2*1H |
InChI 键 |
MUSHDIJVPWYRON-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC12CC(OC2)CCC3=CC=NC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
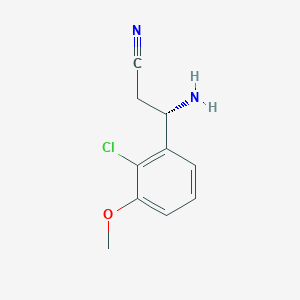
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)


